molecular formula C20H30N2O B12695216 2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol CAS No. 102338-83-0

2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol

Cat. No.: B12695216
CAS No.: 102338-83-0
M. Wt: 314.5 g/mol
InChI Key: KVEQBCXXIXEMFL-UHFFFAOYSA-N
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Description

2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol is a complex organic compound with a unique structure that combines a phenyl group, a cyclohexylamine moiety, and a quinuclidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The phenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the quinuclidinyl group through a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine: Shares structural similarities and is known for its dissociative anesthetic properties.

    Ketamine: Another compound with similar pharmacological effects, used as an anesthetic and in research.

    Eticyclidine: A derivative with similar chemical structure and effects.

Uniqueness

2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

102338-83-0

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

2-[[(1-phenylcyclohexyl)amino]methyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H30N2O/c23-19-16-9-13-22(14-10-16)18(19)15-21-20(11-5-2-6-12-20)17-7-3-1-4-8-17/h1,3-4,7-8,16,18-19,21,23H,2,5-6,9-15H2

InChI Key

KVEQBCXXIXEMFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCC3C(C4CCN3CC4)O

Origin of Product

United States

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